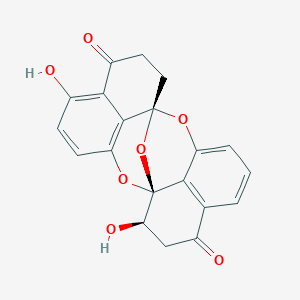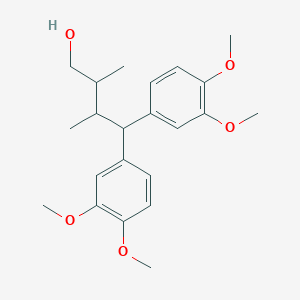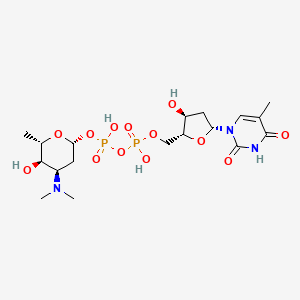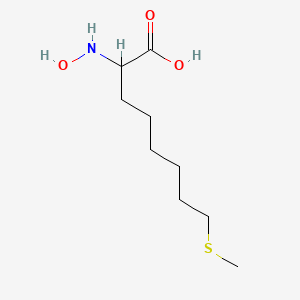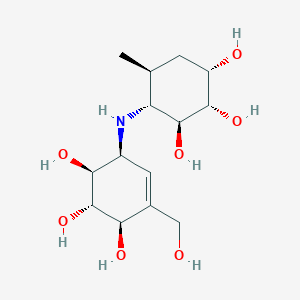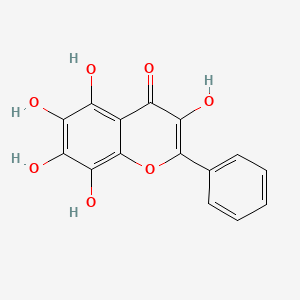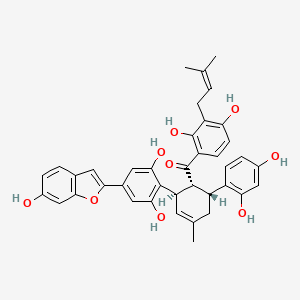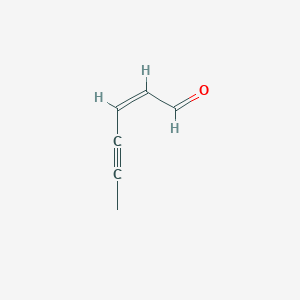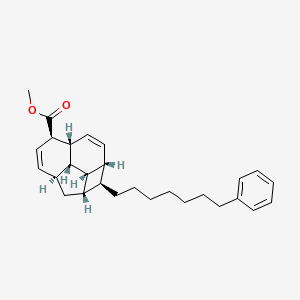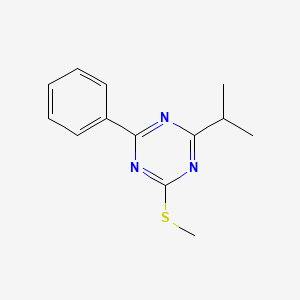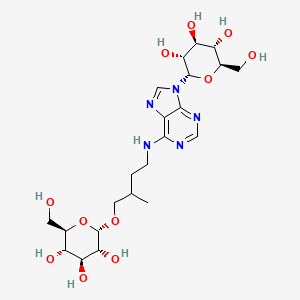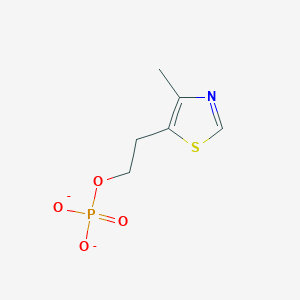
4-Methyl-5-(2-phosphonatooxyethyl)thiazole(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-5-(2-phosphonatooxyethyl)thiazole(2-) is an organophosphate oxoanion arising from deprotonation of the phosphate OH groups of 4-methyl-5-(2-phosphonooxyethyl)thiazole; major species at pH 7.3. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 4-methyl-5-(2-phosphonooxyethyl)thiazole.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Thiazole Derivatives
Thiazole derivatives, including 4-methyl-5-(2-phosphonatooxyethyl)thiazole, have been synthesized for various applications. These compounds are often used in medicinal chemistry due to their complex biological properties. For instance, the synthesis of new thiazole-(amino)methylphosphonic, phosphinic acids, and phosphine oxides has been reported, highlighting the versatility of thiazole compounds in chemical synthesis (Olszewski & Boduszek, 2010).
Corrosion Inhibition
Thiazole derivatives have been studied for their role in corrosion inhibition. For example, 2-amino-4-methyl-thiazole has been investigated as a corrosion inhibitor for mild steel in HCl solution, demonstrating the potential of thiazole compounds in protecting metals against corrosion (Yüce, Mert, Kardaş, & Yazıcı, 2014).
Antimicrobial and Antifungal Activities
Certain thiazole derivatives exhibit antimicrobial and antifungal activities. Research has shown that compounds containing thiazole and 1,3,4-thiadiazole rings demonstrate potential in this area, suggesting the usefulness of thiazole derivatives in developing new pharmacological agents (Gomha et al., 2017).
Application in Drug Discovery
Thiazole compounds are widely used in drug discovery due to their diverse bioactivities. They serve as building blocks that can be substituted at various positions, offering possibilities for developing new drugs (Durcik et al., 2020).
Bioactivity and Pharmacological Potential
Anticancer Activities
Some thiazole derivatives, such as those incorporating thiazole-4-carboxylic acid methyl ester, have shown moderate cytotoxicity against cancer cells, indicating their potential in cancer research and treatment (Chen et al., 2013).
Pharmacological Properties
Basic esters of thiazole carboxylic acids have been investigated for their spasmolytic and stimulant properties on the central nervous system. This suggests a wide range of pharmacological applications for thiazole derivatives (Chance, Dirnhuber, & Robinson, 1946).
Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition
Thiazole-4-carboxamide adenine dinucleotide (TAD) analogs, which are structurally related to thiazole derivatives, have been synthesized as hydrolytically resistant compounds. These analogs retain potent activity against IMPDH, an enzyme critical in purine nucleotide biosynthesis, highlighting the therapeutic potential of thiazole derivatives in oncology and immunology (Marquez et al., 1986).
Eigenschaften
Produktname |
4-Methyl-5-(2-phosphonatooxyethyl)thiazole(2-) |
|---|---|
Molekularformel |
C6H8NO4PS-2 |
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl phosphate |
InChI |
InChI=1S/C6H10NO4PS/c1-5-6(13-4-7-5)2-3-11-12(8,9)10/h4H,2-3H2,1H3,(H2,8,9,10)/p-2 |
InChI-Schlüssel |
OCYMERZCMYJQQO-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(SC=N1)CCOP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



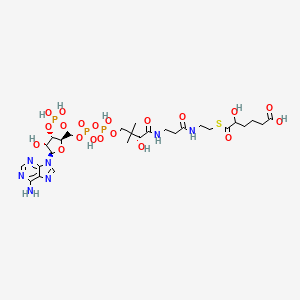
![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1261659.png)
